molecular formula C9H9ClN2O2 B1660890 Benzamide, 3-[(chloroacetyl)amino]- CAS No. 85126-66-5

Benzamide, 3-[(chloroacetyl)amino]-

Cat. No.: B1660890
CAS No.: 85126-66-5
M. Wt: 212.63 g/mol
InChI Key: PKERGLWCKXHITG-UHFFFAOYSA-N
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Description

Benzamide, 3-[(chloroacetyl)amino]- is a chemical compound that belongs to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, plastics, and paper This particular compound is characterized by the presence of a chloroacetyl group attached to the amino group of the benzamide structure

Mechanism of Action

Target of Action

Benzamide, 3-[(chloroacetyl)amino]-, is a derivative of benzamide . Benzamides are known to interact with several targets in the body. For instance, benzamidine, a related compound, has been found to interact with targets such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, and Casein kinase II subunit alpha . These targets play crucial roles in various biological processes, including inflammation and pain response .

Mode of Action

Benzamides typically work by interacting with their targets and causing changes in their function . For instance, benzamidine is known to interact with its targets and cause changes that can lead to the treatment of painful and inflammatory conditions .

Biochemical Pathways

For example, benzamidine has been found to interact with several targets that are involved in various biochemical pathways . The downstream effects of these interactions can lead to changes in biological processes such as inflammation and pain response .

Pharmacokinetics

For instance, benzamidine is known to be absorbed and distributed in the body, and it is metabolized and excreted . These properties can impact the bioavailability of the compound .

Result of Action

For instance, benzamidine is known to interact with its targets and cause changes that can lead to the treatment of painful and inflammatory conditions .

Action Environment

The action, efficacy, and stability of Benzamide, 3-[(chloroacetyl)amino]-, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, factors such as temperature and the presence of other substances can also influence the action and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 3-[(chloroacetyl)amino]- typically involves the direct condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 3-[(chloroacetyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Benzamide, 3-[(chloroacetyl)amino]- has several scientific research applications:

Comparison with Similar Compounds

    Benzamide: The parent compound without the chloroacetyl group.

    N-(Chloroacetyl)benzamide: A similar compound with the chloroacetyl group attached directly to the benzamide structure.

    N-(Chloroacetyl)aniline: A related compound with the chloroacetyl group attached to an aniline structure.

Uniqueness: Benzamide, 3-[(chloroacetyl)amino]- is unique due to the specific positioning of the chloroacetyl group on the amino group of the benzamide structure. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKERGLWCKXHITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326621
Record name Benzamide, 3-[(chloroacetyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85126-66-5
Record name 3-[(2-Chloroacetyl)amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85126-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-[(chloroacetyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (4 g, 35.4 mmol) was added to a stirred mixture of 3-aminobenzamide (4.0 g 25.9 mmol), K2CO3 (22 g, 159 mmol), water (40 ml), and dioxane (40 ml) at 0° C. The reaction mixture was stirred at 0° C. for 1 hour and 25° C. for 16 hours, resulting in a solid precipitate. The precipitate was collected, washed, and dried to yield 4.1 g (75%) of the desired 3-chloroacetamidobenzamide, mp: 210 (D).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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